2,3,4,5,6-Pentachlorodiphenyl ether
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Overview
Description
2,3,4,5,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is part of a larger group of polychlorinated diphenyl ethers (PCDEs), which are known for their persistence in the environment and potential toxic effects .
Preparation Methods
The synthesis of 2,3,4,5,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .
Industrial production methods often utilize the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. This method is advantageous due to its efficiency and the ability to produce high yields of the desired ether .
Chemical Reactions Analysis
2,3,4,5,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of hydroxylated products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common reagents used in these reactions include chlorine gas, iron or aluminum chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5,6-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated ethers in various chemical reactions.
Biology: Research on its bioaccumulation and toxicity in living organisms helps understand the environmental impact of PCDEs.
Medicine: Studies on its potential endocrine-disrupting effects contribute to the understanding of how chlorinated compounds affect human health.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It can disrupt endocrine function by interfering with hormone receptors and signaling pathways. The compound’s high lipophilicity allows it to accumulate in fatty tissues, where it can exert its toxic effects over time .
Comparison with Similar Compounds
2,3,4,5,6-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers (PCDEs) and polychlorinated biphenyls (PCBs). it is unique in its specific chlorination pattern, which influences its chemical properties and biological effects. Similar compounds include:
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3,3’,4’,5-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether .
These compounds share structural similarities but differ in their chlorination patterns, leading to variations in their reactivity and toxicity.
Properties
CAS No. |
22274-42-6 |
---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-phenoxybenzene |
InChI |
InChI=1S/C12H5Cl5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H |
InChI Key |
JDWOFUWJURZFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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